6-(chloromethyl)-1-benzofuran
Description
Properties
CAS No. |
1092350-86-1 |
|---|---|
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-1-benzofuran typically involves the chloromethylation of 1-benzofuran. One common method is the reaction of 1-benzofuran with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced at the 6-position of the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-1-benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzofurans.
Oxidation: The compound can be oxidized to form benzofuran-6-carboxaldehyde or benzofuran-6-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloromethyl group can yield 6-methyl-1-benzofuran using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted benzofurans with various functional groups.
Oxidation: Benzofuran-6-carboxaldehyde, benzofuran-6-carboxylic acid.
Reduction: 6-Methyl-1-benzofuran.
Scientific Research Applications
6-(Chloromethyl)-1-benzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive chloromethyl group.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-1-benzofuran depends on its specific application. In biological systems, the compound may interact with cellular targets through its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death, depending on the target and context.
Comparison with Similar Compounds
Halogenated Benzofuran Derivatives
Example Compounds :
- Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III)
- Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (V)
Key Differences :
- Substituent Diversity: These compounds feature multiple substituents (e.g., bromo, chloro, acetyl, ester groups) at positions 4, 5, and 6, unlike 6-(chloromethyl)-1-benzofuran, which has a single chloromethyl group at C5.
- Synthetic Routes : Synthesis involves methylation (using dimethyl sulfate) followed by halogenation, whereas this compound likely requires direct chloromethylation or substitution reactions.
Pentachlorodibenzofuran
CAS 57117-43-8 : This compound is a dibenzofuran derivative with five chlorine atoms. Unlike this compound, it contains two fused benzene rings (dibenzofuran) and is highly chlorinated.
- Reactivity : The chlorines are bonded to aromatic carbons, making them less reactive than the aliphatic chloromethyl group in this compound, which is prone to nucleophilic substitution.
6-Amino-3H-2-Benzofuran-1-One
CAS 57319-65-0: This compound features an amino (-NH₂) group at position 6 on a 3H-2-benzofuran-1-one scaffold.
- This makes 6-amino-3H-2-benzofuran-1-one more suitable for applications requiring nucleophilic sites, such as drug design .
- Structural Isomerism : The benzofuran ring system differs (3H-2-benzofuran-1-one vs. 1-benzofuran), altering electronic properties and stability.
Methyl 6-Chloro-1-Benzofuran-2-Carboxylate
CAS 323580-73-0 : This derivative has a chlorine atom at C6 and a methyl ester at C2.
- Substituent Effects: The chlorine at C6 is directly bonded to the aromatic ring, reducing reactivity compared to the aliphatic chloromethyl group.
- Applications : The ester functionality makes it a candidate for prodrug synthesis or polymer chemistry, whereas this compound is more reactive in alkylation.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Toxicity : Highly chlorinated compounds like pentachlorodibenzofuran exhibit significant environmental risks, whereas this compound’s toxicity profile remains less studied but likely lower due to its simpler structure .
- Synthetic Utility: Substituent positioning (e.g., C6 vs. C2) and functional groups (chloromethyl vs. amino) dictate applications in pharmaceuticals, agrochemicals, and materials science .
Q & A
Q. What are the standard synthetic routes for preparing 6-(chloromethyl)-1-benzofuran, and what reagents are critical for chloromethyl functionalization?
The synthesis typically involves introducing the chloromethyl group via nucleophilic substitution or chlorination. For example:
- Bromine-to-chlorine substitution : Starting from 6-(bromomethyl)-1-benzofuran, chlorine can replace bromine using reagents like NaCl in polar aprotic solvents (e.g., DMF) under reflux .
- Direct chlorination : Hydroxymethyl precursors (e.g., 6-(hydroxymethyl)-1-benzofuran) can be treated with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions . Key considerations : Monitor reaction progress via TLC or GC-MS to avoid over-chlorination.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR :
- ¹H NMR : The chloromethyl (–CH₂Cl) group appears as a singlet or multiplet near δ 4.5–5.0 ppm. Adjacent aromatic protons (benzofuran ring) resonate at δ 6.8–7.5 ppm .
- ¹³C NMR : The chloromethyl carbon appears at ~δ 40–45 ppm, while carbonyl or aromatic carbons range from δ 110–160 ppm .
Q. How can researchers optimize reaction conditions for introducing the chloromethyl group while minimizing side products?
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to reduce hydrolysis of chlorinating agents .
- Temperature control : Maintain reactions at 0–25°C to prevent thermal degradation .
- Stoichiometry : Use a slight excess (1.2–1.5 eq.) of chlorinating agents to ensure complete conversion .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound derivatives be systematically addressed?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing chlorine with fluorine) and compare bioactivity using standardized assays (e.g., IC₅₀ in cancer cell lines) .
- Mechanistic studies : Use molecular docking or surface plasmon resonance (SPR) to identify binding targets (e.g., enzymes or receptors) and validate hypotheses with knockout cell models .
- Data normalization : Account for batch-to-batch purity variations (e.g., HPLC ≥95%) and solvent effects in dose-response curves .
Q. What experimental strategies can resolve ambiguities in reaction mechanisms involving this compound, such as competing nucleophilic substitution vs. elimination pathways?
- Kinetic isotope effects (KIE) : Replace –CH₂Cl with –CD₂Cl to distinguish between SN2 (inverse KIE) and E2 (normal KIE) mechanisms .
- Computational modeling : Density functional theory (DFT) can predict transition-state energies and favorability of pathways .
- Trapping intermediates : Use azide ions (NaN₃) to isolate intermediates in SN2 reactions or monitor byproducts via GC-MS .
Q. How should researchers design experiments to study the oxidative stability of this compound under varying conditions?
- Accelerated stability testing : Expose the compound to UV light (λ = 254 nm), H₂O₂, or elevated temperatures (40–60°C) and monitor degradation via HPLC .
- Radical scavenger assays : Add antioxidants (e.g., BHT) to assess if degradation is radical-mediated .
- Degradation product profiling : Identify byproducts (e.g., benzofuran quinones) using LC-HRMS and propose degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
